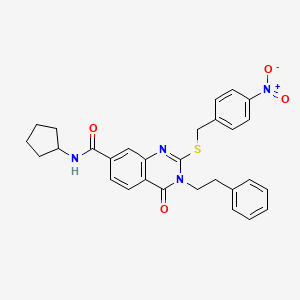

N-cyclopentyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4S/c34-27(30-23-8-4-5-9-23)22-12-15-25-26(18-22)31-29(38-19-21-10-13-24(14-11-21)33(36)37)32(28(25)35)17-16-20-6-2-1-3-7-20/h1-3,6-7,10-15,18,23H,4-5,8-9,16-17,19H2,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJQTTXBZRJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a compound under investigation for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazoline core with specific substituents that are believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 508.6 g/mol. The structural features include:

- Quinazoline ring : Central to its activity.

- Thioether group : Enhances interaction with biological targets.

- Nitrobenzyl substituent : Implicated in increased potency against certain cancer cell lines.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- In vitro studies demonstrated that the compound selectively inhibited the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.

- The compound exhibited a log GI(50) value of approximately -6.01 for HOP-92 cells and -6.00 for U251 cells, indicating potent activity .

-

Mechanism of Action :

- The proposed mechanism involves inhibition of specific enzymes associated with cell proliferation and survival pathways.

- The compound may also induce apoptosis in cancer cells through modulation of signaling pathways related to cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

- Antibacterial Studies :

- The synthesized derivatives have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- A study indicated that certain analogs inhibited the bioluminescence of Photobacterium leiognathi, which is often used as a model for assessing antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Nitro group on benzyl | Increased anticancer potency |

| Cyclopentyl moiety | Enhanced selectivity for cancer cells |

| Thioether linkage | Improved interaction with targets |

Case Studies

- Case Study 1: Anticancer Efficacy

- Case Study 2: Antimicrobial Testing

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (PubChem CID: 1146034-20-9):

Functional Group Comparisons

- Thiourea Derivatives (e.g., compounds [8] in ): Contain a thiourea (-NH-CS-NH-) group instead of the thioether.

Spectral Data

- IR Spectroscopy: The target compound’s thioether group would show C-S stretching at ~1243–1258 cm⁻¹, consistent with triazole thiones in .

NMR Spectroscopy :

Physical Properties

| Compound | Melting Point (°C) | Solubility (LogP) | Stability |

|---|---|---|---|

| Target Compound | Data Unavailable | Estimated ~3.5 | Stable in DMSO |

| 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl) | 180–182 | 2.8 | Hydrolysis-prone |

| Thiourea Derivatives [8] | 150–155 | 1.9 | Oxidative degradation |

Note: Data inferred from structural analogs in .

Computational Studies

- Molecular Docking : AutoDock Vina () could predict binding modes of the target compound vs. analogs. For example:

- The nitro group may form π-π stacking with kinase active sites, while the cyclopentyl group fills hydrophobic pockets.

- Comparatively, thiourea derivatives might show stronger hydrogen bonding but poorer bioavailability .

Q & A

Basic: What are the critical steps and conditions for synthesizing N-cyclopentyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions starting with the formation of the quinazoline backbone, followed by functionalization with cyclopentyl, phenethyl, and 4-nitrobenzylthio groups. Key steps include:

- Thioether bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions to attach the 4-nitrobenzylthio moiety to the quinazoline core .

- Cyclopentyl group introduction : Nucleophilic substitution or reductive amination at controlled temperatures (e.g., 60–80°C) in aprotic solvents (e.g., DMF or THF) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates, followed by recrystallization for final product purity .

Critical Parameters : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and strict pH control during acid/base-sensitive steps .

Basic: Which analytical techniques are essential for confirming structural integrity post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the 4-nitrobenzylthio group shows distinct aromatic proton signals at δ 7.5–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 521.2) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced: How can molecular docking simulations predict interactions with kinase targets?

Methodological Answer:

- Software : Use AutoDock Vina for its improved scoring function and parallel processing capabilities .

- Protocol :

- Validation : Compare predicted binding poses with co-crystallized inhibitors (e.g., erlotinib) and validate using RMSD <2.0 Å .

Advanced: How to resolve discrepancies in reported IC₅₀ values across kinase inhibition assays?

Methodological Answer:

- Orthogonal Assays : Cross-validate using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation inhibition) assays .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) via HPLC to rule out degradation .

- Structural Analysis : Perform X-ray crystallography or mutagenesis studies to identify critical binding residues (e.g., gatekeeper mutations in kinases) .

Basic: What strategies ensure compound stability during long-term storage?

Methodological Answer:

- Storage Conditions : Lyophilize and store at -20°C under argon in amber vials to prevent oxidation of the thioether group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products (e.g., sulfoxide formation) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) permeability?

Methodological Answer:

- Computational Models : Use QSAR to predict logP (optimal range: 2–5) and polar surface area (<90 Ų) .

- Structural Modifications :

- Replace nitro group with trifluoromethyl to enhance lipophilicity.

- Introduce prodrug moieties (e.g., ester linkages) for transient BBB penetration .

- In Vitro BBB Models : Validate using PAMPA-BBB or MDCK-MDR1 monolayers to measure apparent permeability (Papp) .

Basic: What are the recommended in vitro assays for initial biological screening?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM using radiometric or fluorescence-based assays .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with doxorubicin as a positive control .

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

Advanced: How to investigate metabolic pathways and metabolite identification?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group) .

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., nitro group reduction) .

- Purification : Replace column chromatography with recrystallization or countercurrent distribution for cost efficiency .

- Quality Control : Implement in-line PAT tools (e.g., FTIR) for real-time monitoring of intermediate purity .

Advanced: How to address low aqueous solubility in formulation development?

Methodological Answer:

- Nanoparticle Formulation : Use antisolvent precipitation with HPMC or poloxamers to generate nanoparticles (100–200 nm) .

- Solid Dispersion : Spray-dry with PVP-VA64 to create amorphous dispersions, improving solubility 5–10 fold .

- Prodrug Approach : Synthesize phosphate or lysine conjugates for enhanced solubility and targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.